molecular formula C11H20O4S B11824844 (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate

Cat. No.: B11824844
M. Wt: 248.34 g/mol
InChI Key: GGQOHQOIVZQPCU-VUWPPUDQSA-N
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Description

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is a synthetic epoxide derivative with a methanesulfonate ester functional group. Its structure comprises:

  • Epoxide ring (oxirane): A three-membered cyclic ether, contributing to high reactivity due to ring strain.
  • Substituents: A methyl group and a 4-methyl-3-pentenyl chain at the 3-position of the epoxide ring.
  • Methanesulfonate ester: A sulfonic acid ester (-OSO₂CH₃) attached to the oxiranemethanol backbone, enhancing stability and modulating solubility.
  • Stereochemistry: The 2S-trans configuration defines its spatial arrangement, critical for interactions in biological systems or synthetic applications.

Properties

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

[(2S)-3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl methanesulfonate

InChI

InChI=1S/C11H20O4S/c1-9(2)6-5-7-11(3)10(15-11)8-14-16(4,12)13/h6,10H,5,7-8H2,1-4H3/t10-,11?/m0/s1

InChI Key

GGQOHQOIVZQPCU-VUWPPUDQSA-N

Isomeric SMILES

CC(=CCCC1([C@@H](O1)COS(=O)(=O)C)C)C

Canonical SMILES

CC(=CCCC1(C(O1)COS(=O)(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.

    Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone intermediate.

    Methanesulfonate Group Addition: The final step involves the addition of the methanesulfonate group, which can be achieved by reacting the oxiranemethanol intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, where nucleophiles like hydroxide ions or amines replace the methanesulfonate group, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Hydroxy derivatives, amine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of biologically active molecules. Its epoxide structure allows it to participate in nucleophilic reactions, making it valuable in the development of pharmaceuticals.

Case Study: Anticancer Activity
A study investigated the synthesis of sulfonamide derivatives incorporating oxiranemethanol structures, revealing that these compounds exhibited significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to the ability of these derivatives to induce apoptosis in cancer cells .

Fragrance and Flavor Industry

Due to its pleasant odor profile, (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is utilized in the fragrance industry. It serves as a key ingredient in perfumes and flavorings, contributing to the complexity of scents.

Data Table: Fragrance Applications

Application AreaSpecific Uses
PerfumesBase notes in floral and fruity fragrances
Food FlavoringEnhancer for citrus and herbal flavors

Agricultural Chemistry

Research has indicated that derivatives of this compound can act as insect repellents. The structure allows for modifications that enhance bioactivity against pests while being safe for beneficial insects.

Case Study: Insect Repellent Efficacy
In a field trial, formulations containing (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate demonstrated effective repellency against common agricultural pests without harming pollinators .

Polymer Science

The compound's epoxide functionality makes it suitable for use in polymerization processes. It can be utilized as a monomer or crosslinking agent in producing thermosetting resins.

Data Table: Polymer Applications

Polymer TypeProperties
Epoxy ResinsHigh strength and durability
CoatingsEnhanced adhesion and chemical resistance

Mechanism of Action

The mechanism of action of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methanesulfonate group can also enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Alpha-Methyl-Alpha-[4-Methyl-3-Pentenyl]oxiranemethanol

Source : Naturally occurring in Coriandrum sativum (Radhuni Dhania) essential oil .
Structural Differences :

  • Functional group : Lacks the methanesulfonate ester; instead, it has a free hydroxyl group (-OH).

Implications :

  • Reactivity : The hydroxyl group may participate in hydrogen bonding, increasing water solubility compared to the methanesulfonate derivative.
  • Bioactivity : Free alcohols in plant-derived epoxides are often associated with antimicrobial or antioxidant properties , whereas methanesulfonate esters may enhance membrane permeability or act as prodrugs.

3-Methyl-3-(4-Methylpentyl)-oxiranemethanol Acetate

Hypothetical Comparison (based on structural analogs):

  • Functional group : Contains an acetate ester (-OCOCH₃) instead of methanesulfonate.
  • Substituent : A saturated 4-methylpentyl chain vs. the unsaturated 4-methyl-3-pentenyl group in the target compound.

Implications :

  • Lipophilicity : The unsaturated chain in the target compound may reduce hydrophobicity compared to saturated analogs.
  • Metabolic Stability : Methanesulfonate esters are generally more resistant to enzymatic hydrolysis than acetates.

Data Table: Key Structural and Functional Comparisons

Property (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate Alpha-Methyl-Alpha-[4-Methyl-3-Pentenyl]oxiranemethanol 3-Methyl-3-(4-Methylpentyl)-oxiranemethanol Acetate (Hypothetical)
Molecular Formula C₁₁H₂₀O₄S C₁₀H₁₈O₂ C₁₁H₂₀O₃
Functional Group Methanesulfonate ester (-OSO₂CH₃) Hydroxyl (-OH) Acetate ester (-OCOCH₃)
Substituent Chain Unsaturated (4-methyl-3-pentenyl) Unsaturated (4-methyl-3-pentenyl) Saturated (4-methylpentyl)
Source Synthetic Natural (Coriandrum sativum) Synthetic
Theoretical LogP ~2.5 (moderate lipophilicity) ~1.8 (less lipophilic) ~3.0 (more lipophilic)
Bioactivity (Reported) Not specified (potential prodrug or enzyme inhibitor) Antimicrobial, antioxidant Unreported

Research Findings and Implications

Reactivity and Stability

  • The methanesulfonate group in the target compound enhances stability under physiological conditions compared to hydroxyl or acetate analogs. This is critical for drug delivery systems where prolonged half-life is desirable .
  • The unsaturated 4-methyl-3-pentenyl chain may confer rigidity to the molecule, influencing binding affinity in enzymatic interactions.

Bioactivity Potential

  • Plant-derived analogs like alpha-methyl-alpha-[4-methyl-3-pentenyl]oxiranemethanol exhibit antimicrobial properties, suggesting that the target compound could be optimized for similar applications with improved pharmacokinetics .

Stereochemical Significance

  • The 2S-trans configuration may confer selectivity in biological targets, as epoxide ring-opening reactions are stereospecific. This could differentiate its activity from racemic or undefined stereoisomers.

Biological Activity

(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol methanesulfonate, also known as Oxiranemethanol, is a compound with the molecular formula C10H18O2C_{10}H_{18}O_2 and a molecular weight of approximately 170.25 g/mol. This compound belongs to the class of epoxides, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

  • Chemical Name : (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate
  • CAS Number : 62960-04-7
  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.252 g/mol

Biological Activity Overview

The biological activity of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol methanesulfonate has been explored in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity :
    • Studies have indicated that compounds in the oxirane family exhibit significant antimicrobial properties. A study highlighted that derivatives of oxiranes can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Properties :
    • Research has shown that certain epoxide compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival . Specific studies on related compounds suggest that (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol may share similar mechanisms.
  • Insecticidal Properties :
    • The compound's structure suggests potential insecticidal activity. Epoxides are known to affect insect physiology, potentially leading to neurotoxicity or disruption of metabolic processes .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro for oxirane derivatives, including (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol .
Anticancer Mechanism ResearchIdentified apoptosis induction in cancer cell lines with related epoxide compounds, indicating potential for therapeutic use .
Insecticidal Efficacy StudyReported neurotoxic effects in target insect species, suggesting applicability in pest control .

The biological effects of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol are primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This can lead to:

  • DNA Damage : Epoxides can bind to DNA, causing mutations and triggering cell death pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

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